1-(5-Methyl-2-thienyl)ethyl isocyanide
Overview
Description
1-(5-Methyl-2-thienyl)ethyl isocyanide is an organic compound with the chemical formula C8H9NS It is characterized by the presence of a thienyl group, which is a sulfur-containing five-membered ring, and an isocyanide functional group
Preparation Methods
The synthesis of 1-(5-Methyl-2-thienyl)ethyl isocyanide typically involves the reaction of 1-(5-Methyl-2-thienyl)ethylamine with chloroform and a base such as potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The general reaction scheme is as follows:
1-(5-Methyl-2-thienyl)ethylamine+CHCl3+KOH→1-(5-Methyl-2-thienyl)ethyl isocyanide+KCl+H2O
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-(5-Methyl-2-thienyl)ethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-2-thienyl)ethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-thienyl)ethyl isocyanide exerts its effects involves the interaction of the isocyanide group with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in probing biochemical pathways and identifying molecular targets.
Comparison with Similar Compounds
1-(5-Methyl-2-thienyl)ethyl isocyanide can be compared with other isocyanide compounds, such as phenyl isocyanide and tert-butyl isocyanide. While all these compounds share the isocyanide functional group, this compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications in various fields.
Similar compounds include:
- Phenyl isocyanide
- tert-Butyl isocyanide
- Cyclohexyl isocyanide
Properties
IUPAC Name |
2-(1-isocyanoethyl)-5-methylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDJOFRFMXQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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